molecular formula C7H15NO4 B12772306 N-Methyl deoxygalactonojirimycin CAS No. 141206-22-6

N-Methyl deoxygalactonojirimycin

Cat. No.: B12772306
CAS No.: 141206-22-6
M. Wt: 177.20 g/mol
InChI Key: AAKDPDFZMNYDLR-JRTVQGFMSA-N
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Description

N-Methyl deoxygalactonojirimycin is a derivative of deoxygalactonojirimycin, a type of iminosugar. Iminosugars are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and other metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl deoxygalactonojirimycin can be synthesized through the methylation of deoxygalactonojirimycin. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl deoxygalactonojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-methyl-1-deoxynojirimycin-6-phosphate and other substituted iminosugars .

Scientific Research Applications

N-Methyl deoxygalactonojirimycin has several scientific research applications:

Mechanism of Action

N-Methyl deoxygalactonojirimycin exerts its effects by inhibiting glycosidases, particularly alpha-galactosidase. It binds to the active site of the enzyme, preventing the breakdown of glycosidic bonds in carbohydrates. This inhibition leads to the accumulation of substrates in lysosomes, which can be beneficial in treating certain metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

    1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.

    N-Butyl deoxygalactonojirimycin: A derivative used in substrate reduction therapy for lysosomal storage disorders.

    N-Nonyl deoxygalactonojirimycin: Known for its higher affinity to glycosidases.

Uniqueness

N-Methyl deoxygalactonojirimycin is unique due to its specific methylation, which enhances its stability and bioavailability compared to other derivatives. This makes it a promising candidate for therapeutic applications .

Properties

CAS No.

141206-22-6

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1

InChI Key

AAKDPDFZMNYDLR-JRTVQGFMSA-N

Isomeric SMILES

CN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

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